1,3,5,8-Tetrachloronaphthalene

Beschreibung

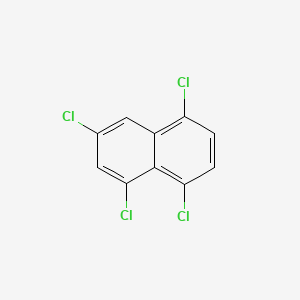

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5,8-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-5-3-6-7(12)1-2-8(13)10(6)9(14)4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTLNRFRXWCJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC(=CC2=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185493 | |

| Record name | 1,3,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-28-1 | |

| Record name | Naphthalene, 1,3,5,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isomer Specific Preparation of 1,3,5,8 Tetrachloronaphthalene

General Synthetic Methodologies for Tetrachloronaphthalenes

The industrial production of PCNs, which began around 1910, historically involved the direct chlorination of molten naphthalene (B1677914) with chlorine gas. tandfonline.comwikipedia.org This process, often catalyzed, results in complex mixtures of various PCN congeners. The crude product from such reactions is typically treated with sodium carbonate or sodium hydroxide, followed by fractional distillation under reduced pressure and purification using activated clay. researchgate.net

These technical mixtures are complex, containing not only a wide array of PCN isomers and homologues but also by-products formed from impurities in the starting materials. For instance, commercial biphenyls used in the production of polychlorinated biphenyls (PCBs) often contained naphthalene, leading to the concurrent formation of PCNs as contaminants in PCB formulations. tandfonline.com

| General Synthesis Method | Reactants & Conditions | Product Characteristics | Selectivity |

| Direct Chlorination | Molten Naphthalene, Chlorine Gas (Cl₂), Catalyst (e.g., FeCl₃) | Complex mixture of PCN isomers and homologues | Low; favors α-positions (1,4,5,8) |

| Perchlorination | Naphthalene or lower chlorinated naphthalenes, strong chlorinating agent | Primarily Octachloronaphthalene (CN-75) | High for the fully chlorinated product |

Targeted Synthesis Approaches for the 1,3,5,8-Tetrachloronaphthalene Isomer

Achieving the synthesis of a specific, unsymmetrically substituted congener like this compound requires a multi-step, regioselective approach rather than direct chlorination. While specific literature detailing a high-yield synthesis for this particular isomer is scarce, the general principles of aromatic chemistry allow for the postulation of viable synthetic pathways.

Such a synthesis would typically start with a naphthalene derivative with pre-existing substituents that direct chlorination to the desired positions. An example of a targeted approach for a different isomer, which illustrates the principles involved, is the synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione from 1,5-dihydroxynaphthalene. mdpi.com This multi-step process, involving hydrogenation, oxidation, and silylation, demonstrates the controlled, stepwise functionalization necessary for isomer-specific synthesis. mdpi.com

A hypothetical targeted synthesis for this compound could involve:

Starting Material Selection: Begin with a naphthalene derivative such as 1,5- or 1,8-dinitronaphthalene (B126178) or the corresponding aminonaphthalenes.

Introduction of Chlorine Atoms: Utilize Sandmeyer reactions on aminonaphthalenes or direct chlorination guided by the existing directing groups. The sequence of chlorination and functional group manipulation is critical to control the regiochemistry.

Purification: Each step would require rigorous purification to isolate the desired intermediate before proceeding to the next reaction.

The complexity and lower yields of these multi-step syntheses mean they are generally reserved for producing analytical standards rather than for bulk industrial production.

Characterization of Synthetic Products and By-Product Profiling

The characterization of PCN synthesis products is essential to confirm the identity of the target isomer and to identify and quantify any by-products. The analytical methods used for PCNs are similar to those for other persistent organic pollutants like PCBs and dioxins. tandfonline.com

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the preferred method for isomer-specific analysis and quantification. lcms.czpjoes.com This technique provides the necessary separation and sensitivity to distinguish between the numerous PCN congeners. For instance, researchers have successfully separated and quantified 63 different PCN congeners in environmental samples using advanced chromatographic techniques. pjoes.com

Other key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides detailed information on the chemical environment of each carbon atom in the molecule, which is crucial for positive structure confirmation.

X-ray Crystallography: For solid products, this technique can determine the precise three-dimensional structure, providing unambiguous proof of the isomer's identity.

By-product profiling in general PCN synthesis reveals a range of isomers. In direct chlorination, the by-products would be other tetrachloronaphthalene isomers (there are 21 others), as well as lower (tri-chloro) and higher (penta-, hexa-chloro) chlorinated naphthalenes. nih.gov In a targeted synthesis, by-products would consist of isomers resulting from incomplete reactions or undesired side reactions at each step of the sequence.

| Analytical Technique | Purpose in Characterization | Typical Findings |

| HRGC-HRMS | Separation, identification, and quantification of isomers. | Provides retention times and mass-to-charge ratios for specific congeners, allowing for differentiation (e.g., between CN-46 and CN-48). tandfonline.compjoes.com |

| ¹³C-NMR Spectroscopy | Structural elucidation. | Unique chemical shifts for each carbon atom based on its position and the substitution pattern. nih.gov |

| X-ray Crystallography | Definitive structural confirmation. | Provides precise bond lengths, angles, and crystal packing information for solid isomers. nih.gov |

Isomer Purity and Reference Standard Preparation

The preparation of this compound as a high-purity reference standard is crucial for accurate environmental and toxicological analysis. Since commercial PCN mixtures are complex, individual, pure congeners are required for the calibration of analytical instruments and for toxicological studies. researchgate.net

The synthesis of an analytical standard must be followed by rigorous purification. The methods used are often chromatographic, taking advantage of the different polarities and shapes of the various isomers. tandfonline.com Techniques such as multilayered silica-gel columns or activated alumina (B75360) are employed to separate the target congener from interfering by-products and other classes of organohalogen compounds. tandfonline.com

The final purity of the reference standard is assessed using the same high-resolution analytical techniques employed for characterization, such as HRGC-HRMS. The goal is to achieve a product with a known, high level of isomeric purity, ensuring that analytical measurements using this standard are accurate and reliable. The volatility of lower chlorinated naphthalenes, including tetrachloronaphthalenes, must be considered during preparation, as evaporation steps can lead to a loss of material if not handled carefully. lcms.cz

Advanced Analytical Methodologies for 1,3,5,8 Tetrachloronaphthalene

Principles of High-Resolution Chromatographic Separation

High-resolution chromatography is fundamental to the analysis of complex mixtures like PCNs, enabling the separation of individual congeners from a multitude of similar compounds.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Isomer Differentiation and Co-elution Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the detailed analysis of PCNs, offering significantly enhanced separation capabilities compared to conventional one-dimensional GC. chemistry-matters.comuwaterloo.ca This method utilizes two columns with different stationary phase chemistries, providing a more thorough separation of the analytes. chemistry-matters.com The effluent from the first-dimension column is sequentially trapped and then rapidly injected onto the second-dimension column, resulting in a two-dimensional chromatogram with increased peak capacity and resolution. chemistry-matters.comuwaterloo.ca

A study on the separation of 22 tetrachloronaphthalene isomers using a GCxGC system with a non-polar DB-5MS column in the first dimension and a shape-selective LC-50 column in the second dimension demonstrated the technique's efficacy. nih.gov While many tetrachloronaphthalene isomers were successfully separated, 1,3,5,8-tetrachloronaphthalene was noted to co-elute with 1,3,6,8-tetrachloronaphthalene. nih.gov This highlights both the strengths and remaining challenges in achieving complete isomer-specific separation even with advanced GCxGC systems. The structured nature of GCxGC chromatograms, where compounds with similar properties elute in clusters, aids in the identification of unknown analytes. chemistry-matters.com

High-Resolution Gas Chromatography (HRGC) Applications for PCN Analysis

High-resolution gas chromatography (HRGC), often coupled with mass spectrometry, is a cornerstone for the analysis of PCNs in diverse matrices. tandfonline.com The use of capillary columns with narrow internal diameters and long lengths in HRGC provides the high theoretical plate counts necessary to separate the closely related PCN congeners. nih.gov For instance, HRGC has been successfully used to analyze PCNs in groundwater samples, employing specific commercial mixtures like Halowax as reference standards. tandfonline.com

The coupling of HRGC with high-resolution mass spectrometry (HRGC-HRMS) is particularly crucial for analyzing PCNs at very low concentrations and for distinguishing them from other interfering compounds like polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). tandfonline.com This combination offers the required sensitivity and specificity for accurate quantification in complex samples such as food, human blood, and various environmental matrices. tandfonline.com

Mass Spectrometric Detection and Identification Techniques

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound and other PCNs, providing both high sensitivity and selectivity.

Quadrupole Mass Spectrometry (qMS) and High-Resolution Mass Spectrometry (HRMS)

Quadrupole mass spectrometry (qMS) is a commonly used technique in which ions are separated based on the stability of their trajectories in an oscillating electric field generated by four parallel rods. wikipedia.orgyoutube.com A triple quadrupole mass spectrometer (GC-MS/MS) method has been established for the analysis of twenty PCN congeners in environmental samples. nih.gov This method demonstrated good linearity and low limits of detection, with results comparable to those obtained by HRGC-HRMS. nih.gov

High-resolution mass spectrometry (HRMS) offers a significant advantage over low-resolution techniques by providing highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental composition of an analyte and the differentiation between compounds with the same nominal mass but different exact masses. nih.gov HRMS is essential for preventing interferences from other chlorinated compounds when analyzing PCNs. tandfonline.com The resolving power of HRMS instruments leads to narrower ion peaks and more precise mass measurements, which is critical for confident identification. nih.gov

Table 1: Comparison of Quadrupole and High-Resolution Mass Spectrometry for PCN Analysis

| Feature | Quadrupole Mass Spectrometry (qMS) | High-Resolution Mass Spectrometry (HRMS) |

| Principle | Mass separation based on ion trajectory stability in an oscillating electric field. wikipedia.orgyoutube.com | Provides highly accurate mass measurements, allowing for elemental composition determination. nih.gov |

| Resolution | Lower resolution. | High resolution, distinguishes between narrow mass spectral peaks. nih.gov |

| Selectivity | Can be less selective, with potential for bias from interfering compounds. asn.sn | High selectivity, crucial for preventing interferences from compounds like PCBs, PCDDs, and PCDFs. tandfonline.com |

| Application | Used in GC-MS/MS methods for PCN analysis in environmental samples. nih.gov | Considered necessary for accurate determination of PCNs at very low concentrations. tandfonline.com |

| Cost | Generally lower cost of purchase and maintenance. | Higher cost of purchase and maintenance. tandfonline.com |

Ionization Techniques and Fragmentation Patterns for Structural Elucidation

Electron ionization (EI) is a common ionization technique used in the mass spectrometric analysis of PCNs. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and subsequent fragmentation. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information for structural elucidation. libretexts.org The stability of the resulting carbocations and acylium ions influences the relative abundance of the fragment peaks. libretexts.org

Atmospheric pressure chemical ionization (APCI) is another technique that can be used, particularly in conjunction with liquid chromatography. uva.nl The fragmentation patterns under APCI can be controlled by adjusting instrumental parameters, such as the cone voltage, which can induce collision-induced dissociation (CID). uva.nl The study of these fragmentation pathways is crucial for identifying unknown compounds and distinguishing between isomers.

Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices

The analysis of this compound in complex matrices such as sediment, biota, and air requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. asn.sn More than 80% of analysis time can be dedicated to sample collection and preparation. researchgate.net

Commonly used techniques include solid-phase extraction (SPE), which uses a solid sorbent to isolate the analytes from the sample matrix. researchgate.net For PCN analysis, multi-layer silica (B1680970) columns are often employed for cleanup. tandfonline.com Gel permeation chromatography (GPC) is another technique used to separate the target compounds from lipids and other high-molecular-weight interferences. publications.gc.ca Following extraction and cleanup, the sample is typically concentrated to achieve the low detection limits required for environmental monitoring.

Development and Validation of Congener-Specific Quantification Methods for this compound

The development of robust analytical methods for the congener-specific quantification of this compound is a multi-step process that involves optimizing sample extraction, cleanup, and instrumental analysis. The validation of these methods is crucial to ensure the reliability and accuracy of the generated data.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the cornerstone technique for the analysis of this compound. nih.gov This method offers the necessary selectivity and sensitivity to differentiate the target congener from other PCNs and interfering compounds. The typical analytical procedure involves extraction of the analyte from the sample matrix (e.g., soil, sediment, water, or biological tissues) using techniques like Soxhlet extraction or pressurized liquid extraction, followed by a multi-step cleanup process to remove interfering substances. osti.gov

Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is assessed by analyzing a series of calibration standards at different concentrations. The response of the instrument is plotted against the concentration of the analyte, and a calibration curve is generated. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be greater than 0.99.

Accuracy refers to the closeness of a measured value to the true value. It is often determined by analyzing certified reference materials (CRMs) or by performing spiking experiments where a known amount of this compound is added to a blank matrix and the recovery is calculated.

Precision measures the degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

A summary of typical validation parameters for the analysis of this compound is presented in the interactive table below.

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | > 0.99 | Assesses the proportional relationship between instrument response and analyte concentration. |

| Accuracy (Recovery) | 70-130% | Measures the agreement between the measured concentration and the true concentration. |

| Precision (RSD) | < 20% | Evaluates the variability of repeated measurements. |

| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | The lowest concentration at which the analyte can be detected. nih.gov |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The lowest concentration that can be accurately and precisely measured. |

Detailed research findings have shown that congener-specific analysis is critical as the toxicological properties of PCNs can vary significantly between different congeners. nih.gov For instance, studies on technical PCN mixtures like Halowax have revealed complex congener profiles, emphasizing the need for methods that can resolve individual congeners such as this compound. nih.govnih.gov The analysis of environmental and waste samples has further demonstrated the presence of distinct PCN patterns, which can provide insights into the sources of contamination. osti.gov

Quality Assurance and Quality Control in Environmental Analytical Chemistry

A robust Quality Assurance/Quality Control (QA/QC) program is indispensable in environmental analytical chemistry to ensure that the data generated are of known and defensible quality. researchgate.netenergy.gov This is particularly important for the analysis of persistent organic pollutants like this compound, where regulatory decisions may be based on the analytical results. A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to data reporting. epa.gov

Key elements of a QA/QC program include:

Standard Operating Procedures (SOPs): Detailed written instructions for all analytical procedures to ensure consistency and comparability of results. energy.gov

Method Blanks: A sample of a clean matrix that is processed and analyzed in the same manner as the field samples. Method blanks are used to monitor for contamination introduced during the analytical process. epa.gov

Field Blanks: A sample of a clean matrix that is taken to the sampling site and exposed to the same conditions as the field samples. Field blanks are used to assess contamination that may occur during sample collection and transport. epa.gov

Matrix Spikes/Matrix Spike Duplicates: Samples to which a known amount of the analyte of interest is added. These are used to evaluate the accuracy and precision of the method in a specific sample matrix. epa.gov

Certified Reference Materials (CRMs): Materials of a known and certified concentration of the analyte. CRMs are used to assess the accuracy and traceability of the analytical method.

Inter-laboratory Comparison Studies: Participation in proficiency testing schemes where the same sample is analyzed by multiple laboratories to assess the comparability of results.

The data generated from these QC samples are used to construct control charts, which are graphical representations of the performance of the analytical method over time. Control charts help in identifying trends, shifts, or biases in the analytical process, allowing for corrective actions to be taken in a timely manner.

The table below provides an overview of common QC samples and their purpose in the analysis of this compound.

| QC Sample Type | Purpose | Frequency of Analysis |

| Method Blank | Monitor for laboratory contamination. epa.gov | One per analytical batch. |

| Field Blank | Assess contamination during sampling and transport. epa.gov | One per sampling event or as required. |

| Matrix Spike | Evaluate method accuracy in the sample matrix. epa.gov | One per analytical batch or per 20 samples. |

| Matrix Spike Duplicate | Evaluate method precision in the sample matrix. | One per analytical batch or per 20 samples. |

| Certified Reference Material | Assess method accuracy and traceability. | Periodically or as required by the method. |

By implementing a stringent QA/QC program, analytical laboratories can ensure the reliability and integrity of their data, which is crucial for making informed environmental management and regulatory decisions. researchgate.netca.gov

Environmental Occurrence and Distribution of 1,3,5,8 Tetrachloronaphthalene

Detection and Quantification in Ambient Air, Water, and Soil Compartments

Direct quantitative data for 1,3,5,8-Tetrachloronaphthalene in ambient air, water, and soil are not widely reported in peer-reviewed literature. Environmental monitoring studies typically focus on the total concentration of PCNs or on specific homologue groups (e.g., the sum of all TeCN isomers).

Ambient Air: Polychlorinated naphthalenes are known to be transported through the atmosphere. mdpi.com Studies have detected various PCN congeners in both urban and rural air. For instance, a review of naphthalene (B1677914) concentrations in ambient air showed that levels in urban areas typically range from 0.02 to 0.31 μg/m³, with higher concentrations found indoors. mdpi.comresearchgate.net However, these data are for the parent compound naphthalene, not its chlorinated derivatives. Research on PCNs in the atmosphere across North China reported a median concentration of 48 pg/m³ for the sum of 29 PCN congeners, indicating that thermal processes are a more significant source than commercial mixtures. sfei.org Specific concentrations for this compound are not provided in these broader studies.

Water: PCNs have been detected in surface water, with recent studies finding concentrations in the low ng/L range. who.int One study of chlorinated tap water identified monochloronaphthalene and dichloronaphthalene at concentrations up to 0.44 ng/L and 0.15 ng/L, respectively. who.int The United States Environmental Protection Agency (EPA) has noted that for chlorinated naphthalenes, acute toxicity to freshwater aquatic life can occur at concentrations as low as 1,600 µg/L, and for saltwater aquatic life, at levels as low as 7.5 µg/L. epa.gov However, these toxicity values are for the general class of compounds, and specific monitoring data for this compound in water bodies are scarce.

Soil: Studies of archived soil samples in the United Kingdom have been conducted to investigate historical trends of PCNs, but these have focused on total PCN concentrations or specific "indicator" congeners rather than a comprehensive breakdown of all isomers. researchgate.net Leaching-based soil cleanup values are often established for contaminants to be protective of groundwater quality, but these are calculated values based on models and not typically direct measurements of environmental contamination for every specific isomer. nh.gov

Identification within Technical Polychlorinated Naphthalene Formulations (e.g., Halowax Mixtures)

Historically, PCNs were manufactured and sold as technical mixtures, most notably under the trade name Halowax. These mixtures were composed of various PCN congeners with different degrees of chlorination.

Tetrachloronaphthalenes are a known component of several Halowax formulations. For example, Halowax 1014 is described as containing approximately 10% tetrachloronaphthalenes by composition. epa.gov However, the precise isomeric composition, including the specific percentage of this compound, is often not detailed in publicly available data.

Research into the congener composition of Halowax mixtures has revealed that congeners with chlorine atoms at the α-positions (1, 4, 5, and 8) are typically the most abundant. researchgate.net One study noted that certain TeCN isomers, such as 1,3,6,7-TeCN, 1,2,3,6-TeCN, and 1,2,3,8-TeCN, were likely absent from these commercial formulations. researchgate.net The presence and proportion of this compound in these mixtures remain less clear.

| Homologue Group | Halowax 1014 (%) |

|---|---|

| Dichloronaphthalenes | 1 |

| Trichloronaphthalenes | 3 |

| Tetrachloronaphthalenes | 10 |

| Pentachloronaphthalenes | 42 |

| Hexachloronaphthalenes | 38 |

| Heptachloronaphthalenes | 7 |

Spatial and Temporal Trends of this compound Concentrations in the Environment

Understanding the spatial and temporal trends of a pollutant is crucial for assessing its environmental fate. For this compound, this information is inferred from studies on total PCNs.

Spatial Trends: Studies have shown that PCN concentrations are often higher in industrial and urban areas. In a study of the atmosphere across North China, a quantitative source apportionment suggested that local non-point emissions contributed to two-thirds of the total PCNs observed. sfei.org Research on sediments in Korean bays found the highest PCN concentrations near industrial complexes and commercial harbors. ontosight.ai This indicates that industrial activities have been primary sources of PCNs in the environment. ontosight.ai

Temporal Trends: The production of PCNs largely ceased in the 1970s and 1980s, leading to an expected decline in environmental concentrations over time. mdpi.com Analysis of archived UK soil samples from 1944 to 1990 has been used to reconstruct the historical input of PCNs into the environment. researchgate.net Studies on sediment cores have also been employed to investigate the historical deposition of persistent pollutants, showing peaks in contamination corresponding to periods of high industrial activity, followed by decreases due to regulations and changes in industrial practices. nerc.ac.uk While these trends are documented for total PCNs and other specific congeners, a detailed historical trend for this compound has not been specifically reported.

Environmental Fate and Transformation Processes of 1,3,5,8 Tetrachloronaphthalene

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes. For 1,3,5,8-tetrachloronaphthalene, these pathways primarily include photolysis and chemical transformations.

Reductive dechlorination is a key chemical transformation process for chlorinated compounds like this compound. frtr.gov In this process, chlorine atoms on the naphthalene (B1677914) ring are sequentially replaced by hydrogen atoms, leading to the formation of less chlorinated naphthalenes. usgs.gov This can occur abiotically in the presence of certain reactive minerals and metals. nih.gov Hydrodechlorination is a similar process involving the removal of chlorine and addition of hydrogen.

The rate and extent of reductive dechlorination can be significantly enhanced by the presence of environmental catalysts. Iron-aluminum (Fe-Al) composite oxides have been shown to be effective in degrading chlorinated naphthalenes. rsc.org The reactivity of these composite oxides is influenced by their pore structure and the distribution of reactive sites on their surface. rsc.org For example, studies on 1,2,3,4-tetrachloronaphthalene demonstrated that Fe-Al composite oxides with specific iron-to-aluminum ratios (FeAl-5 and FeAl-10) exhibited higher degradation efficiencies compared to others. rsc.org These materials facilitate the transfer of electrons to the chlorinated naphthalene molecule, initiating the dechlorination process. Other reactive species, such as green rust (a mixed iron(II)-iron(III) hydroxide), have also been found to effectively dechlorinate chlorinated ethylenes, suggesting a potential role in the transformation of chlorinated naphthalenes as well. nih.gov

The degradation of tetrachloronaphthalenes over Fe-Al composite oxides results in the formation of a series of lower chlorinated naphthalenes, including trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes. rsc.org This indicates a successive hydrodechlorination pathway. rsc.org The specific isomers formed depend on the position of the initial chlorine removal. For instance, in the degradation of 1,2,3,4-tetrachloronaphthalene, the initial hydrodechlorination preferentially occurs at the β-position of the naphthalene ring. rsc.org This isomer-specific reactivity is attributed to factors like lower energy principles and steric effects. rsc.org The study of these reaction kinetics and product profiles is crucial for understanding the complete degradation pathway and the potential formation of intermediate compounds that may also have environmental significance.

Table 1: Degradation Efficiency of 1,2,3,4-Tetrachloronaphthalene by Fe-Al Composite Oxides

| Catalyst | Dechlorination Efficiency (%) |

| FeAl-1 | 31.2 |

| FeAl-5 | 53.0 |

| FeAl-10 | 46.6 |

Data sourced from a study on the degradation of a tetrachloronaphthalene isomer, providing insight into the potential behavior of this compound under similar conditions. rsc.org

Chemical Transformation Processes (e.g., Reductive Dechlorination, Hydrodechlorination)

Biotic Degradation Mechanisms (e.g., Microbial Dechlorination and Mineralization)

Biotic degradation, mediated by microorganisms, is another critical pathway for the removal of chlorinated naphthalenes from the environment. coastalwiki.org While many polychlorinated naphthalenes (PCNs) are persistent, certain microorganisms have the capacity to break them down, particularly the lower chlorinated congeners. coastalwiki.orgwikipedia.org

Microbial degradation can occur under both aerobic and anaerobic conditions. Under anaerobic conditions, reductive dechlorination is a significant process where bacteria use the chlorinated compound as an electron acceptor. usgs.gov This process can lead to the complete dechlorination of highly chlorinated compounds to less toxic products. nih.gov Some microbial communities have been shown to degrade naphthalene and substituted naphthalenes, utilizing them as a source of carbon and energy. frontiersin.org For instance, some bacteria can degrade naphthalene under nitrate-reducing conditions. nih.govresearchgate.net The complete breakdown of the compound to inorganic products like carbon dioxide and water is known as mineralization. clu-in.org While specific studies on the microbial degradation of this compound are limited, the principles observed for other chlorinated naphthalenes suggest that microbial processes likely contribute to its environmental fate.

Transport and Partitioning Behavior in Multi-Media Environmental Systems

The transport and partitioning of this compound in the environment are dictated by its physical and chemical properties, such as its low water solubility and tendency to adsorb to organic matter. coastalwiki.org Polychlorinated naphthalenes are expected to adsorb strongly to soil and sediments. who.int The degree of this adsorption generally increases with the degree of chlorination. coastalwiki.orgwho.int

This partitioning behavior means that once released into the environment, this compound is likely to be found in soil and sediment rather than in the water column. who.int This can lead to its persistence in these environmental compartments. The movement between air, water, soil, and biota is a dynamic process. nih.gov Volatilization from water or soil surfaces to the atmosphere can also occur, although this is generally less significant for more highly chlorinated compounds. cdc.gov Due to their persistence and lipophilicity, higher chlorinated naphthalenes have a potential for bioaccumulation in organisms, meaning they can build up in the tissues of fish and other wildlife. nih.govcoastalwiki.org

Sorption to Organic Carbon and Particulate Matter

The tendency of a chemical to sorb to organic carbon in soil and sediment is a critical parameter in determining its mobility and bioavailability in the environment. This property is often quantified by the organic carbon-water partition coefficient (Koc). For hydrophobic organic compounds like this compound, sorption is a key process that influences their environmental distribution.

While specific experimental data on the Koc for this compound are limited, its high octanol-water partition coefficient (log Kow) of 5.63 suggests a strong affinity for organic matter. Generally, for polychlorinated naphthalenes, the degree of sorption to soil and sediment particles increases with the degree of chlorination. This is due to the increasing hydrophobicity and decreasing aqueous solubility of the higher chlorinated congeners. Therefore, this compound is expected to be strongly sorbed to organic-rich soils and sediments, leading to its accumulation in these environmental compartments and reducing its availability for transport in the aqueous phase.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the Koc of compounds for which experimental data are unavailable. These models typically use the log Kow as a primary input. Based on its log Kow, the Koc of this compound is predicted to be high, indicating low mobility in soil and a high potential for partitioning to suspended particulate matter in aquatic systems.

Table 1: Physicochemical Properties of this compound Relevant to Sorption

| Property | Value | Implication for Sorption |

| log Kow | 5.63 | High potential for partitioning into organic matter. |

| Water Solubility | Low (estimated) | Increased tendency to sorb to solid phases. |

Volatilization from Water and Soil Surfaces

Volatilization is a significant transport pathway for many organic compounds, allowing them to move from soil and water into the atmosphere. The potential for a chemical to volatilize from water is described by its Henry's Law Constant.

For this compound, the Henry's Law Constant has been reported, which can be used to model its volatilization potential. While specific experimental studies on the volatilization rates of this particular isomer from water and soil surfaces are scarce, the value of its Henry's Law Constant suggests that volatilization can be an important environmental fate process.

The rate of volatilization from water surfaces is influenced by factors such as water turbulence, temperature, and wind speed. From soil, volatilization is more complex and depends on soil properties (e.g., organic matter content, moisture), temperature, and the chemical's vapor pressure and adsorption characteristics. Given its high sorption potential, the volatilization of this compound from soil is likely to be significantly attenuated by its strong binding to soil organic matter. However, under conditions of low soil organic matter and high moisture content, volatilization could be a more significant process.

Long-Range Atmospheric and Oceanic Transport Potential

Persistent organic pollutants can be transported over long distances in the atmosphere and oceans, leading to their presence in remote ecosystems far from their original sources. The long-range transport potential (LRTP) of a chemical is influenced by its persistence in the environment, particularly its atmospheric half-life, and its partitioning behavior between air, water, and other environmental media.

The octanol-air partition coefficient (log Koa) is a key parameter for assessing the atmospheric transport potential of a chemical. A reported log Koa value for this compound of 8.13 indicates that it will partition significantly from the atmosphere to terrestrial and aquatic surfaces.

Regarding oceanic transport, the high hydrophobicity of this compound suggests that it will readily partition to suspended organic matter in the water column. This particulate-bound fraction can then be transported over long distances by ocean currents. The compound can also be transported in the dissolved phase, although to a lesser extent due to its low water solubility.

Environmental Fate Modeling and Prediction

Due to the complexity of environmental systems and the challenges in conducting extensive field studies, mathematical models are invaluable tools for predicting the environmental fate and distribution of chemicals like this compound.

Development and Application of Multimedia Fate Models

Multimedia fate models are computational tools that simulate the behavior of chemicals in a simplified "unit world" consisting of interconnected environmental compartments, such as air, water, soil, and sediment. These models use the physicochemical properties of a chemical and the characteristics of the environment to predict its partitioning, transport, and persistence.

For persistent organic pollutants like PCNs, multimedia fate models are essential for understanding their environmental distribution and identifying potential accumulation compartments. While specific modeling studies focusing solely on this compound are not widely documented, models developed for POPs can be parameterized to simulate its fate. The key input parameters for such models include:

Chemical Properties: Molecular weight, water solubility, vapor pressure, log Kow, log Koa, and degradation half-lives in different media.

Environmental Properties: Dimensions and characteristics of the environmental compartments (e.g., volume, organic carbon content, flow rates).

Emission Rates: The rate at which the chemical is released into the environment.

These models can predict the steady-state or dynamic distribution of this compound in the environment, providing insights into which compartments (e.g., soil, sediment) are likely to be the primary sinks for this compound.

Kinetic Modeling of Degradation, Transformation, and Partitioning

Kinetic models focus on the rates of the various processes that govern a chemical's fate, including degradation reactions, transformation processes, and intermedia partitioning. These models are crucial for predicting the persistence of a chemical in the environment.

The degradation of this compound in the environment is expected to be slow. The primary degradation pathways are likely to be microbial degradation in soil and sediment and photolysis in the atmosphere and water. Kinetic models can be used to describe the rates of these processes, often using first-order or second-order rate constants.

For atmospheric degradation, kinetic models would focus on the reaction rate constant with hydroxyl radicals. In soil and water, biodegradation kinetics would be influenced by factors such as the microbial population, temperature, and nutrient availability. The partitioning kinetics describe the rate at which the compound moves between different phases, such as from the dissolved phase in water to being sorbed on sediment particles.

Developing accurate kinetic models for this compound is challenging due to the limited availability of experimental data on its degradation and transformation rates. However, data from other tetrachloronaphthalene isomers and other PCNs can be used to develop predictive models and estimate its environmental persistence.

Bioaccumulation and Trophic Transfer of 1,3,5,8 Tetrachloronaphthalene in Ecosystems

Bioaccumulation Dynamics in Aquatic Organisms (e.g., Fish, Mussels, Zebrafish Eleutheroembryos)

The accumulation of chemical substances in an organism, known as bioaccumulation, is a critical process in ecotoxicology. For PCNs, this process is significantly influenced by the degree of chlorination and the specific arrangement of chlorine atoms on the naphthalene (B1677914) rings.

Fish: Studies on various fish species have demonstrated the bioaccumulation of PCNs. For instance, investigations into crucian carp (B13450389) have revealed the presence of multiple PCN congeners in various tissues, with higher concentrations often found in the gonads and liver compared to muscle tissue. nih.gov This tissue-specific distribution highlights the lipophilic nature of these compounds, as they tend to accumulate in lipid-rich tissues. Research on fish from Michigan waters, including the Great Lakes, showed total PCN concentrations ranging from 19 to 31,400 pg/g wet weight, with the highest levels found in fish from the Detroit River. acs.org The congener profile in these fish suggested that those from more remote locations like Siskiwit Lake had a greater proportion of highly bioaccumulative congeners. acs.org

Zebrafish Eleutheroembryos: The zebrafish (Danio rerio) is a widely used model organism in toxicological studies. While specific uptake and elimination studies on 1,3,5,8-tetrachloronaphthalene in zebrafish eleutheroembryos are scarce, research on other persistent organic pollutants provides insights into the potential kinetics. These studies are crucial for understanding the early life-stage impacts of such chemicals.

Table 1: Total Polychlorinated Naphthalene (PCN) Concentrations in Various Fish Tissues This table presents a summary of representative data on PCN concentrations found in different fish tissues from scientific studies. Note that these are total PCN concentrations and not specific to the 1,3,5,8-isomer.

| Fish Species | Tissue | Total PCN Concentration (pg/g wet weight) | Reference |

|---|---|---|---|

| Crucian Carp | Gonad | 29.6 ± 10.3 | nih.gov |

| Crucian Carp | Liver | 25.7 ± 4.35 | nih.gov |

| Crucian Carp | Muscle | 2.17 ± 0.68 | nih.gov |

| Various (Michigan Waters) | Whole Body/Fillet | 19 - 31,400 | acs.org |

Biomagnification Potential and Trophic Transfer Factors in Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. The potential for a chemical to biomagnify is often assessed using Trophic Magnification Factors (TMFs).

Studies on aquatic food webs have shown that PCNs can biomagnify, although the extent varies depending on the congener and the specific food web structure. nih.gov Research in the Baltic Sea on a benthic food chain including amphipods, isopods, and fourhorned sculpins indicated a decrease in total PCN concentrations from lower to higher trophic levels. nih.gov However, a few specific congeners, particularly those with 2,3,6,7-substitution and those without adjacent hydrogen-substituted carbon atoms, showed significant biomagnification with Biomagnification Factors (BMFs) up to 1.4. nih.gov

In contrast, a study of marine fish from the Bohai coastal area in China found that PCNs were biomagnified, with TMFs for PCN homologues ranging from 3.1 to 9.9. nih.gov Notably, dichloronaphthalene and trichloronaphthalenes showed TMFs of 5.8 and 6.4, respectively, indicating their potential for trophic magnification. nih.gov The highest TMFs were observed for pentachloronaphthalenes and hexachloronaphthalenes, likely due to their resistance to biotransformation. nih.gov

While specific TMFs for this compound are not available, its chemical structure suggests it would have a potential for biomagnification, though likely less than more highly chlorinated congeners that are more resistant to metabolic degradation.

Table 2: Trophic Magnification Factors (TMFs) for Polychlorinated Naphthalene (PCN) Homologues in a Marine Food Web This table illustrates the potential for different PCN homologue groups to magnify through a food web, based on data from a study in the Bohai coastal area, China.

| PCN Homologue | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|

| Dichloronaphthalenes | 5.8 | nih.gov |

| Trichloronaphthalenes | 6.4 | nih.gov |

| Pentachloronaphthalenes | Higher than Di- and Tri-chloronaphthalenes | nih.gov |

| Hexachloronaphthalenes | Higher than Di- and Tri-chloronaphthalenes | nih.gov |

Isomer-Specific Uptake, Distribution, and Elimination Kinetics in Non-Human Biota

The uptake, distribution, and elimination of PCNs are highly dependent on the specific isomer. The degree of chlorination and the positions of the chlorine atoms on the naphthalene rings are key determinants of a congener's environmental behavior.

Generally, the lipophilicity of PCNs increases with the degree of chlorination, which can lead to greater uptake and retention in fatty tissues. tandfonline.com However, very highly chlorinated congeners, such as octachloronaphthalene, may show reduced bioaccumulation due to their very low water solubility and large molecular size, which can hinder passage across biological membranes. tandfonline.com

The pattern of chlorine substitution also plays a crucial role. Congeners lacking adjacent carbon atoms that are not substituted with chlorine tend to be more resistant to metabolic breakdown and, therefore, are often more persistent and bioaccumulative in organisms. tandfonline.com This structural feature is a key factor in the differential biomagnification observed among PCN congeners. nih.gov

While specific kinetic data for this compound is not available, its structure with four chlorine atoms suggests a significant potential for uptake and distribution into lipid-rich tissues of aquatic organisms. The lack of vicinal, unsubstituted carbon atoms in its structure might also confer some resistance to metabolic degradation, potentially leading to a longer biological half-life compared to other tetrachloronaphthalene isomers with different substitution patterns.

Biotransformation Pathways and Metabolite Formation in Ecological Receptors

The transformation of foreign chemical compounds within a living organism, or biotransformation, is a key process that influences their toxicity and persistence. In aquatic organisms, the liver is a primary site for the metabolism of xenobiotics like PCNs.

The biotransformation of PCNs generally follows pathways similar to those of other chlorinated hydrocarbons, such as polychlorinated biphenyls (PCBs). umed.pl These pathways often involve an initial oxidation step, typically catalyzed by cytochrome P450 (P450) enzymes, to form hydroxylated metabolites (OH-PCNs). nih.gov These metabolites can then be further conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion from the body. nih.gov

The efficiency of PCN biotransformation is inversely related to the degree of chlorination; more highly chlorinated congeners are generally more resistant to metabolic breakdown. tandfonline.comumed.pl The specific arrangement of chlorine atoms also influences metabolic susceptibility. Congeners with adjacent unsubstituted carbon atoms are more easily hydroxylated by P450 enzymes. tandfonline.com

For this compound, the presence of four chlorine atoms suggests a degree of resistance to metabolism. The absence of vicinal unsubstituted carbon atoms would likely make it a poorer substrate for P450-mediated hydroxylation compared to other tetrachloronaphthalene isomers. This resistance to biotransformation would contribute to its potential for bioaccumulation and biomagnification in ecological receptors. While specific metabolites of this compound in aquatic organisms have not been identified in the reviewed literature, the formation of hydroxylated and subsequently conjugated derivatives would be the expected biotransformation pathway.

Ecological Endpoints and Ecotoxicological Implications of 1,3,5,8 Tetrachloronaphthalene

Acute and Chronic Ecotoxicity to Aquatic and Terrestrial Organisms

Detailed and specific data on the acute and chronic ecotoxicity of 1,3,5,8-tetrachloronaphthalene to a wide array of aquatic and terrestrial organisms remains limited in publicly available scientific literature. While general information suggests that polychlorinated naphthalenes are moderately to highly toxic to aquatic life, congener-specific data for the 1,3,5,8-isomer is not extensively documented. usgs.govepa.gov

Studies on mixtures containing tetrachloronaphthalenes have indicated potential for environmental risk. For instance, a mixture of trichloro- and tetrachloronaphthalenes showed a 96-hour median lethal concentration (LC50) for shrimp between 69 and 90 µg/L. nih.gov However, without isomer-specific testing, it is difficult to attribute a precise level of toxicity to this compound alone. The U.S. Environmental Protection Agency (EPA) has noted that for chlorinated naphthalenes, acute toxicity to freshwater aquatic life can occur at concentrations as low as 1,600 µg/L, with even lower concentrations likely to affect more sensitive species. epa.gov For saltwater organisms, acute toxicity has been observed at concentrations as low as 7.5 µg/l. nih.gov

In a study on Wistar rats, this compound was found to be the least toxic among the tested PCN congeners and a PCN mixture, with no maternal toxicity observed at doses up to 3.0 mg/kg body weight. nih.gov However, fetotoxic effects were noted at non-toxic maternal doses, indicating a potential for developmental toxicity. nih.govnih.gov Specifically, at a dose of 3.0 mg/kg body weight per day, a significant increase in the incidence of renal pelvis enlargement was observed in fetuses. nih.gov

The lack of comprehensive data for this compound highlights a critical knowledge gap in understanding its full ecotoxicological impact.

Mechanisms of Action in Non-Human Biological Systems

The toxic effects of this compound are underpinned by several mechanisms of action at the cellular and molecular level. These include its potential to disrupt endocrine functions, induce metabolic enzymes, and provoke oxidative stress.

Endocrine Disrupting Potential (e.g., In Vitro Yeast Estrogen and Androgen Receptor Bioassays)

Recent in vitro studies have shed light on the endocrine-disrupting capabilities of this compound. A study utilizing yeast estrogen screen (YES) and yeast androgen screen (YAS) bioassays revealed that this compound exhibits both estrogenic and antiandrogenic properties. nih.gov

In the YES assay, this compound (also referred to as PCN43 in the study) demonstrated partial estrogenic activity, exhibiting a hormetic-type (biphasic) dose-response. nih.gov This suggests that it can mimic the natural hormone estrogen to some extent, potentially leading to disruptions in estrogen-regulated processes.

More pronounced was its effect in the YAS assay, where this compound displayed strong antiandrogenic effects. nih.gov Its potency in inhibiting the action of testosterone (B1683101) was found to be approximately twice that of the reference antiandrogen, flutamide, with a reported IC50 value of 2.59 μM. nih.govresearchgate.net This potent antiandrogenic activity indicates that this compound can significantly interfere with male hormonal signaling, which could have repercussions for the reproductive health of exposed wildlife.

The combined estrogenic and potent antiandrogenic activities underscore the significant endocrine-disrupting potential of this compound.

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1) and Dioxin-like Activity

The induction of cytochrome P450 enzymes, particularly CYP1A1, is a well-known mechanism of toxicity for many halogenated aromatic hydrocarbons, contributing to their "dioxin-like" effects. iiab.menih.gov These effects are mediated through the activation of the aryl hydrocarbon receptor (AhR). iiab.mewikipedia.org

However, a study on pregnant Wistar rats found that this compound, at the doses tested (up to 3.0 mg/kg body weight per day), was not an inducer of CYP1A1. nih.gov This finding suggests that, at least in this model system and at these exposure levels, this compound may not exhibit significant dioxin-like activity through the classical CYP1A1 induction pathway. This contrasts with other PCN congeners, particularly certain hexachloronaphthalenes, which are known to be potent inducers of AhR-mediated responses. nih.gov

The lack of CYP1A1 induction in this specific isomer at the tested doses is a critical piece of information for its risk assessment and distinguishes it from some of the more potent, dioxin-like PCNs.

Comparative Ecotoxicity and Structure-Activity Relationships with Other Polychlorinated Naphthalenes and Related Halogenated Aromatic Hydrocarbons

The toxicity of polychlorinated naphthalenes is highly dependent on the number and position of chlorine atoms on the naphthalene (B1677914) rings. nih.gov Generally, the toxicity of PCNs increases with the degree of chlorination. nih.gov However, the specific arrangement of chlorine atoms (the congener) is a crucial determinant of the type and potency of toxic effects.

A comparative study on the prenatal toxicity of different PCNs in rats demonstrated that this compound was less toxic than a mixture of PCNs and a hexachloronaphthalene congener (1,2,3,5,6,7-H6CN). nih.gov While all tested PCNs were fetotoxic, only the PCN mixture and the hexachloronaphthalene congener were embryotoxic. nih.gov This highlights the variability in toxicity even within the same chemical class.

The endocrine-disrupting potential also varies significantly among PCN congeners. The potent antiandrogenic activity of this compound, for instance, is a key finding that contributes to the understanding of its specific toxicological profile in comparison to other PCNs. nih.gov

Structure-activity relationship (SAR) studies for PCNs aim to predict the toxicity of different congeners based on their molecular structure. For dioxin-like toxicity, a planar structure and chlorination at the lateral (2, 3, 6, and 7) positions are key determinants of potency. nih.gov The chlorine substitution pattern of this compound does not fit this high-potency profile, which is consistent with the finding that it is not a strong CYP1A1 inducer. nih.gov

Computational and Theoretical Studies on 1,3,5,8 Tetrachloronaphthalene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

DFT methods are also used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. researchgate.net These parameters are fundamental to understanding a molecule's stability and reactivity. For PCNs, studies have shown that the degree and pattern of chlorination significantly influence these electronic properties. Generally, as the number of chlorine atoms increases, the HOMO-LUMO gap tends to change, which can affect the molecule's susceptibility to degradation.

Table 1: Calculated Electronic Properties of Polychlorinated Naphthalenes (General Trends)

| Property | Description | Influence of Chlorination |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Generally decreases with increasing chlorination. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Generally decreases with increasing chlorination. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. | The trend can vary depending on the specific isomer, but it is a key factor in reactivity. |

This table represents generalized trends for the class of polychlorinated naphthalenes based on computational studies. Specific values for 1,3,5,8-tetrachloronaphthalene would require a dedicated computational analysis.

Prediction of Reactivity and Degradation Pathways (e.g., Bond Dissociation Energies, Reaction Intermediates)

Theoretical studies can predict the most likely pathways for the degradation of this compound in the environment. This involves calculating the bond dissociation energies (BDEs) for the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. The weakest bond is typically the first to break during degradation processes.

Computational models can also simulate reactions with atmospheric radicals, such as the hydroxyl radical (•OH), which is a primary driver of degradation for many organic pollutants. nih.gov By calculating the energy barriers and reaction enthalpies for different potential reaction pathways, researchers can identify the most favorable degradation routes and the intermediate products that may be formed. nih.govdntb.gov.ua For PCNs, degradation can proceed through pathways like dechlorination, hydroxylation, and ring cleavage. The specific positions of the chlorine atoms on the naphthalene (B1677914) rings, as in the 1,3,5,8-isomer, will influence the accessibility of different sites to radical attack and thus determine the primary degradation products.

Table 2: Predicted Reactivity Parameters for Polychlorinated Naphthalenes

| Parameter | Significance | Computational Approach |

|---|---|---|

| C-Cl Bond Dissociation Energy | Indicates the energy required to break the chlorine-naphthalene bond, a key step in reductive dechlorination. | DFT or other quantum chemical methods are used to calculate the energy difference between the molecule and its resulting radicals. |

| Reaction Barriers with •OH | The energy required to initiate a reaction with hydroxyl radicals, a major atmospheric degradation pathway. | Transition state theory combined with quantum chemical calculations can map the potential energy surface of the reaction. |

| Reaction Intermediates | Transient species formed during the degradation process. | The structures and stabilities of potential intermediates are calculated to elucidate the step-by-step mechanism of degradation. |

This table outlines the types of reactivity parameters that can be predicted through computational studies for polychlorinated naphthalenes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Parameters

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. ecetoc.orgaftonchemical.com For environmental contaminants like this compound, QSAR models can estimate key environmental fate parameters, which determine how the chemical behaves and persists in the environment. uninsubria.it These parameters include water solubility, octanol-water partition coefficient (Kow), and bioaccumulation factor (BCF).

QSAR models are built by establishing a mathematical relationship between a set of calculated molecular descriptors (which quantify aspects of the molecular structure) and an experimentally measured property for a group of related chemicals. nih.gov Once a reliable model is developed for the PCN class, it can be used to predict the properties of congeners for which experimental data is unavailable, such as this compound. The accuracy of the prediction depends on whether the target chemical falls within the "applicability domain" of the model. aftonchemical.com

Table 3: Environmental Fate Parameters Often Predicted by QSAR Models

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Octanol-Water Partition Coefficient (Log Kow) | Measures the chemical's tendency to partition between an organic phase (octanol) and water. | A high Log Kow suggests a tendency to associate with fatty tissues in organisms and sediment in the environment. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Low water solubility is characteristic of PCNs and affects their transport in aquatic systems. |

| Bioaccumulation Factor (BCF) | The ratio of the chemical's concentration in an organism to its concentration in the surrounding water. | High BCF indicates a potential for the chemical to accumulate in the food chain. |

| Henry's Law Constant | Indicates the tendency of a chemical to partition between air and water. | This parameter is important for modeling the long-range atmospheric transport of the compound. |

This table lists key environmental parameters for which QSAR models are developed to facilitate the environmental risk assessment of chemicals like this compound.

In Silico Approaches for Ecotoxicity and Biochemical Interactions

In silico methods, which include QSAR and molecular docking, are increasingly used to predict the potential toxicity of chemicals and their interactions with biological molecules. nih.gov For PCNs, some congeners are known to exhibit "dioxin-like" toxicity, which is mediated by their binding to the aryl hydrocarbon receptor (AhR).

Molecular docking is a computational technique that simulates the binding of a small molecule (a ligand, such as this compound) to the binding site of a receptor protein (like the AhR). These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. By comparing the predicted binding affinity of this compound to that of known toxic compounds, researchers can make an initial assessment of its potential for dioxin-like toxicity.

QSAR models can also be developed to predict various ecotoxicity endpoints, such as the concentration that is lethal to 50% of a test population of fish (LC50). nih.govnih.gov These models use molecular descriptors derived from the chemical structure to predict toxic effects, providing a rapid and cost-effective way to screen chemicals for potential environmental hazards. nih.govnih.gov

Table 4: In Silico Ecotoxicity and Biochemical Interaction Predictions

| In Silico Method | Predicted Endpoint | Relevance for this compound |

|---|---|---|

| Molecular Docking | Binding affinity to biological receptors (e.g., Aryl Hydrocarbon Receptor). | Predicts the potential for specific mechanisms of toxicity, such as dioxin-like effects. |

| QSAR for Toxicity | Acute toxicity (e.g., LC50) to aquatic organisms. | Provides a preliminary assessment of the chemical's potential to harm aquatic life. |

| Pharmacophore Modeling | Identifies the 3D arrangement of molecular features necessary for biological activity. | Can be used to screen for potential interactions with a range of biological targets. |

This table describes how in silico methods are applied to predict the potential ecotoxicological effects and biochemical interactions of compounds like this compound.

Conclusions and Future Research Directions

Synthesis of Current Academic Knowledge and Identification of Key Research Gaps for 1,3,5,8-Tetrachloronaphthalene

A review of the existing scientific literature reveals a significant deficit of information specifically pertaining to this compound. Unlike some of the more frequently studied PCN congeners, which are often associated with commercial mixtures like Halowax, data on the synthesis, physicochemical properties, environmental occurrence, and comprehensive toxicological profile of this compound are exceptionally scarce.

Current Academic Knowledge:

The most substantive research available for this specific isomer is a study on its prenatal toxicity and maternal-fetal distribution in Wistar rats. In this study, radiolabeled this compound administered to pregnant rats was found to penetrate the placenta and the blood-brain barrier. The highest concentrations of the compound were detected in the maternal adipose tissue. The study concluded that this compound did not cause maternal toxicity, nor was it embryotoxic or teratogenic at the tested doses. However, it did induce fetotoxic effects, such as a delayed ossification of the sternum and an increased incidence of renal pelvis enlargement in the fetuses, at dose levels that were non-toxic to the dams. Notably, this isomer did not appear to be an inducer of the enzyme CYP1A1, a common mechanism of toxicity for many dioxin-like compounds. selectscience.net

Identification of Key Research Gaps:

The singular focus of the available primary research underscores the vast knowledge gaps that exist for this compound. The primary research gaps are:

Synthesis and Physicochemical Properties: There is a lack of published, standardized methods for the synthesis of this compound, which is a significant barrier to conducting further research. Its fundamental physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) have not been experimentally determined, forcing reliance on estimations from quantitative structure-property relationship (QSPR) models. tandfonline.com

Environmental Occurrence and Fate: There is a dearth of monitoring data for this compound in various environmental compartments such as air, water, soil, and sediment. While some studies have analyzed for a wide range of PCN congeners, the specific detection and quantification of this compound (PCN-47) are not always reported or are below detection limits. pjoes.comacs.org Its environmental fate, including its persistence, degradation pathways, and potential for long-range transport, remains largely uncharacterized.

Toxicological Profile: Beyond the initial prenatal toxicity study, there is no comprehensive toxicological profile for this isomer. Data on its potential carcinogenicity, neurotoxicity, immunotoxicity, and endocrine-disrupting effects are completely absent. Furthermore, its toxicokinetics, including metabolism and excretion in different species, are unknown.

Sources and Formation: It is unclear whether this compound was a component of commercial PCN mixtures or if it is formed as an unintentional byproduct of industrial or combustion processes. Identifying its sources is crucial for understanding its presence in the environment.

Emerging Methodological Advancements and Their Application to PCN Research

Recent advancements in analytical chemistry offer powerful tools to address the research gaps identified for this compound and other data-poor PCNs. These methods provide the sensitivity and specificity required for isomer-specific analysis, even at trace levels in complex environmental matrices.

Traditionally, the analysis of POPs relied on gas chromatography with electron capture detection (GC-ECD) or high-resolution mass spectrometry (GC-HRMS). selectscience.nettandfonline.com While GC-HRMS remains a gold standard, newer techniques are becoming more accessible and powerful. envirotecmagazine.comtechnologynetworks.com

Advanced Analytical Techniques:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique has gained acceptance for the confirmatory analysis of dioxins and other POPs. selectscience.net It offers a high degree of selectivity and sensitivity, which is crucial for differentiating between the numerous PCN isomers and for detecting them in complex samples like biota and sediment.

Multidimensional Gas Chromatography (MDGC): Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) provide significantly enhanced separation power compared to conventional single-column GC. researchgate.netnih.gov This is particularly valuable for separating co-eluting PCN congeners, which is a common challenge in isomer-specific analysis.

Trapped Ion Mobility Spectrometry (TIMS): When coupled with time-of-flight (TOF) mass spectrometry, TIMS adds another dimension of separation based on the size, shape, and charge of the ions. envirotecmagazine.comtechnologynetworks.com This technology can improve the accuracy of compound identification and is sensitive enough to detect trace amounts of known POPs while also enabling the discovery of new or emerging contaminants that might be missed by targeted analyses. technologynetworks.com

Automated Sample Preparation: Advances in automated systems for sample extraction and cleanup, such as accelerated solvent extraction (ASE), reduce manual labor, minimize the potential for contamination, and increase sample throughput. chromatographyonline.com This makes larger-scale monitoring studies more feasible.

The application of these advanced methods would be instrumental in determining the environmental concentrations of this compound, identifying its sources by profiling congener patterns, and providing the pure standards needed for detailed toxicological assessments.

Priorities for Future Academic and Environmental Science Research on PCNs, with Emphasis on Isomer-Specific Insights

The significant data gaps for many PCN congeners, exemplified by the case of this compound, necessitate a focused research effort. Future research should be guided by the need to support robust risk assessments and effective environmental management strategies, as called for by international bodies like the United Nations Environment Programme (UNEP) in the context of National Implementation Plans (NIPs) for the Stockholm Convention. greenpolicyplatform.orggreenpolicyplatform.org

Key Research Priorities:

Isomer-Specific Environmental Monitoring: There is an urgent need for comprehensive monitoring programs that utilize advanced, isomer-specific analytical methods to quantify the full range of PCN congeners, including this compound, in all environmental media (air, water, soil, sediment) and in biota. This will help to establish baseline levels, identify hotspots of contamination, and understand the environmental fate and transport of individual congeners.

Source Identification and Characterization: Research should focus on identifying the sources of lesser-known PCN congeners. This includes analyzing historical technical mixtures and investigating unintentional formation pathways from industrial processes (e.g., chlor-alkali plants) and combustion sources. acs.org Understanding the sources is key to preventing future releases into the environment.

Comprehensive Toxicological Evaluation of Data-Poor Congeners: A systematic approach is needed to evaluate the toxicity of understudied congeners like this compound. This should include a battery of in vitro and in vivo tests to assess a wide range of toxicological endpoints, including carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and endocrine disruption. The development of reliable analytical standards for these congeners is a critical prerequisite for this research.

Development of Toxic Equivalency Factors (TEFs): For dioxin-like PCNs, the development of isomer-specific TEFs is a high priority. This requires data on the relative potency of individual congeners to induce aryl hydrocarbon receptor (AhR)-mediated responses. This information is crucial for accurately assessing the cumulative risk posed by complex mixtures of PCNs found in the environment.

Bridging Research and Policy: A concerted effort is needed to integrate the scientific findings on isomer-specific PCN behavior and toxicity into national and international regulatory frameworks. This includes updating inventories, refining risk assessments, and developing targeted management strategies for specific congeners of concern. greenpolicyplatform.orggreenpolicyplatform.org

Data Tables

Table 1: Known Toxicological Data for this compound

| Endpoint | Species | Route of Administration | Key Findings | Citation |

|---|---|---|---|---|

| Prenatal Toxicity | Wistar Rat | Gavage | Not embryotoxic or teratogenic. Fetotoxic effects observed (sternum ossification delay, renal pelvis enlargement). | selectscience.net |

| Maternal-Fetal Distribution | Wistar Rat | Gavage | Penetrates placenta and blood-brain barrier. Accumulates in maternal adipose tissue. | selectscience.net |

Table 2: Summary of Research Gaps for this compound

| Research Area | Specific Gap | Implication |

|---|---|---|

| Physicochemical Properties | Lack of experimentally determined data for solubility, vapor pressure, K_ow, etc. | Inability to accurately model environmental fate and transport. |

| Environmental Monitoring | Absence of specific monitoring data in air, water, soil, sediment, and biota. | Unknown environmental burden and human exposure levels. |

| Toxicology | No data on carcinogenicity, neurotoxicity, immunotoxicity, or endocrine effects. | Incomplete understanding of potential health risks. |

| Source Identification | Unknown whether it is a component of technical mixtures or an unintentional byproduct. | Difficulty in implementing targeted source reduction measures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.